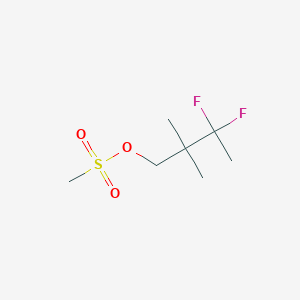![molecular formula C9H4Cl5N5S B2790545 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine CAS No. 380474-17-9](/img/structure/B2790545.png)
6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with a pentachlorophenyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of pentachlorophenyl sulfenyl chloride with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a useful compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its chemical properties make it suitable for various applications, including as a flame retardant and in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-6-(trichloromethyl)-1,3,5-triazine
4,6-Dichloro-2-(trichloromethyl)-1,3,5-triazine
2,4,6-Trichloro-1,3,5-triazine
Uniqueness: 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
6-(2,3,4,5,6-pentachlorophenyl)sulfanyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl5N5S/c10-1-2(11)4(13)6(5(14)3(1)12)20-9-18-7(15)17-8(16)19-9/h(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLYAYOVJZKQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2790464.png)
![3-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZONITRILE](/img/structure/B2790466.png)




![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2790482.png)


